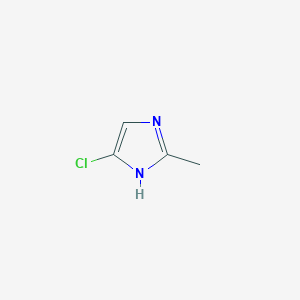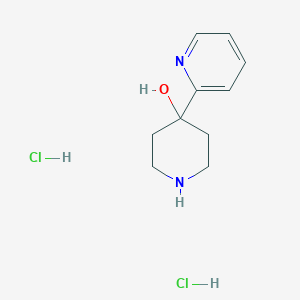
5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
説明
The compound 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This particular derivative includes a 2-chlorophenyl group and a thiol (-SH) group, which are known to influence the chemical and physical properties of the molecule.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives typically involves a one-pot method or a stepwise reaction involving the cyclization of thiosemicarbazides or the reaction of amino-triazole with various reagents. For instance, the synthesis of 4-phenyl-3-[4-chlorophenoloxymethyl]-1H-1,2,4-triazole-5(4H)-thione was achieved using a one-pot method and confirmed by IR, NMR, and X-ray diffraction analysis . Similarly, the compound 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione was synthesized by reacting 5-(p-tolyl)-4-amino-1,2,4-triazole-3-thione with 2-(2,4-dichlorophenoxy)acetyl chloride .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized by X-ray diffraction, which provides detailed information about the crystal system, space group, and intermolecular interactions. For example, the crystal structure of 4-amino-3-(4'-chlorophenyl)-4H-[1,2,4]-triazolo-5-thiol revealed two independent molecules in the asymmetric unit stabilized by intermolecular interactions and van der Waals forces . The dihedral angles between the triazole ring and the phenyl rings can vary, influencing the overall molecular geometry .
Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo various chemical reactions, including alkylation, which can be influenced by the substituents on the triazole ring. For instance, the S-alkylation of 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol with benzyl chloride or allyl bromide was achieved under specific conditions, and the regioselectivity of the reaction was investigated using AM1 semiempirical calculations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are closely related to their molecular structure. The presence of substituents like chlorophenyl and thiol groups can affect the compound's solubility, density, and melting point. The intermolecular hydrogen bonds, such as N-H...S and C-H...Cl, contribute to the stability of the crystal structure and can influence the melting point and solubility . Additionally, the antibacterial activity of some derivatives has been screened, showing potential for pharmaceutical applications .
科学的研究の応用
Antimicrobial and Antifungal Activities
5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives have been extensively studied for their antimicrobial and antifungal properties. Purohit et al. (2011) synthesized a series of compounds from 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, exhibiting significant inhibition on bacterial and fungal growth (Purohit et al., 2011). Additionally, Plech et al. (2011) prepared novel derivatives of this compound, which showed antibacterial activity against various bacterial strains (Plech et al., 2011). Similarly, Safonov and Panasenko (2022) investigated new 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, demonstrating antifungal and antimicrobial effects (Safonov & Panasenko, 2022).
Corrosion Inhibition
Studies have explored the potential of triazole derivatives, including 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, in corrosion inhibition. Bentiss et al. (2007) focused on the use of 4H-triazole derivatives for protecting mild steel in acidic solutions, finding significant inhibition efficiency (Bentiss et al., 2007). Quraishi and Jamal (2002) also demonstrated the effectiveness of fatty acid triazoles in inhibiting corrosion of mild steel in acid solutions (Quraishi & Jamal, 2002).
Pharmaceutical Research
Some studies have investigated the potential of 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol derivatives in pharmaceutical applications. For instance, Bekircan et al. (2015) synthesized novel compounds from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and evaluated their lipase and α-glucosidase inhibition, indicating potential for metabolic disorder treatment (Bekircan et al., 2015).
Crystal and Molecular Structure Analysis
The molecular and crystal structures of derivatives of 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol have been analyzed to understand their chemical properties. Sarala et al. (2006) conducted a structural analysis of 4-amino-5-(4-methyl)-4H-[1,2,4]-triazole-3-thiol, contributing to the understanding of its molecular properties (Sarala et al., 2006).
特性
IUPAC Name |
5-(2-chlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-6-4-2-1-3-5(6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWRKNBGNJZYLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=S)NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350449 | |
| Record name | 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
58755-00-3 | |
| Record name | 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol in the synthesis of the target thiazolo[3,2-b][1,2,4]triazole derivatives?
A1: 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol serves as a crucial building block in the multi-step synthesis of the final thiazolo[3,2-b][1,2,4]triazole compounds []. The synthesis begins with the reaction of 2-chlorobenzohydrazide with potassium thiocyanate, resulting in the formation of 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol through a cyclization reaction. This compound then undergoes further reactions, including condensation and a final cyclization in the presence of polyphosphoric acid, to yield the desired 2-(2-chlorophenyl)-6-(substituted phenyl)-thiazolo[3,2-b][1,2,4]triazole derivatives.
Q2: How is the structure of 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol confirmed in the study?
A2: The synthesized 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol was characterized using a combination of spectroscopic techniques. This included Fourier-transform infrared spectroscopy (FT-IR), proton (1H) and carbon-13 (13C) nuclear magnetic resonance spectroscopy (NMR), and high-resolution mass spectrometry (TOF MS ES+). Additionally, elemental analysis (C, H, N, S) was performed to further confirm the compound's identity and purity [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B177769.png)









